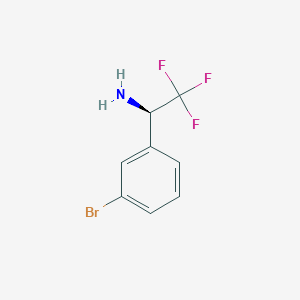

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine

CAS No.: 843608-54-8

Cat. No.: VC7923934

Molecular Formula: C8H7BrF3N

Molecular Weight: 254.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 843608-54-8 |

|---|---|

| Molecular Formula | C8H7BrF3N |

| Molecular Weight | 254.05 g/mol |

| IUPAC Name | (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |

| Standard InChI Key | WBOABZOPYZNWCX-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N |

| SMILES | C1=CC(=CC(=C1)Br)C(C(F)(F)F)N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(C(F)(F)F)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine features a bromophenyl group attached to a chiral carbon center, which is further bonded to a trifluoroethylamine moiety. The (1R) configuration indicates the absolute stereochemistry at the chiral center, influencing its interactions in asymmetric synthesis. The bromine atom at the meta position of the phenyl ring introduces steric hindrance and electronic effects, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

Table 1: Key Molecular Properties

Stereochemical Considerations

The chiral center at the C1 position dictates the compound’s enantiomeric purity, which is critical for its reactivity and biological activity. The (R)-configuration ensures specific spatial arrangements that may enhance binding affinity to biological targets or catalytic sites in asymmetric reactions. Computational modeling and X-ray crystallography of related compounds suggest that the trifluoromethyl group adopts a conformation that minimizes steric clashes with the bromophenyl ring.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The synthesis of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine typically involves palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-nitrogen bonds. A common precursor, 1-(3-bromophenyl)-2,2,2-trifluoroethanone (CAS: 655-26-5), undergoes reductive amination using ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride . Stereochemical control is achieved through chiral catalysts or resolving agents, yielding the (R)-enantiomer with high enantiomeric excess (ee).

Chemical Reactivity and Stability

Substitution Reactions

The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields azide derivatives, which are precursors to triazole compounds via click chemistry. Similarly, Suzuki-Miyaura coupling with arylboronic acids could replace bromine with aryl groups, expanding structural diversity .

Amine Functionalization

The primary amine group participates in:

-

Acylation: Reaction with acetyl chloride to form amides.

-

Schiff base formation: Condensation with aldehydes or ketones.

-

Salt formation: Interaction with hydrochloric acid to produce hydrochlorides, as seen in the related compound (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS: 842169-97-5).

Stability Considerations

Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended to prevent oxidative degradation. The trifluoromethyl group enhances stability against metabolic breakdown, a property leveraged in drug design.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Signals for the aromatic protons appear as a multiplet in the δ 7.2–7.8 ppm range, while the chiral proton (C1-H) resonates near δ 4.2 ppm as a quartet due to coupling with adjacent fluorine atoms.

-

¹³C NMR: The trifluoromethyl carbon is observed at δ 125–130 ppm (q, = 280 Hz), and the brominated aromatic carbons show characteristic shifts .

-

¹⁹F NMR: A singlet at δ -70 to -75 ppm confirms the presence of the CF₃ group.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 254.05 ([M+H]⁺), with isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). Fragmentation pathways include loss of NH₂CF₃ (Δm/z = 82) and Br (Δm/z = 79) .

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor for:

-

Asymmetric catalysts: Chiral amines are ligands in transition-metal catalysis.

-

Pharmaceutical intermediates: Conversion to ureas or sulfonamides for drug candidates.

Fluorine-Specific Reactions

The CF₃ group participates in hydrogen-bonding interactions and dipole-dipole interactions, stabilizing transition states in enantioselective reactions. For example, it enhances the enantioselectivity of proline-derived organocatalysts in aldol reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume